molecular formula C13H18N4O2 B12846716 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B12846716
M. Wt: 262.31 g/mol
InChI Key: OQTHKFLVBAHCCO-UHFFFAOYSA-N
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Description

2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, including its use as an anti-cancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with butylamine, followed by cyclization and methoxylation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting enzymes and affecting cellular processes.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cell division and DNA replication.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of enzymes that are crucial for cell division and DNA replication. By targeting these enzymes, the compound can impede the growth of malignant tumors and exhibit anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-7-methoxy-1H-benzo[d]imidazole-5-carboxamide
  • 1H-benzimidazole-5-carboxamide derivatives

Uniqueness

2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-amino-1-butyl-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-3-4-5-17-11-9(16-13(17)15)6-8(12(14)18)7-10(11)19-2/h6-7H,3-5H2,1-2H3,(H2,14,18)(H2,15,16)

InChI Key

OQTHKFLVBAHCCO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2OC)C(=O)N)N=C1N

Origin of Product

United States

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